![molecular formula C23H24ClN5O2 B2466689 N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1251633-15-4](/img/structure/B2466689.png)
N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C23H24ClN5O2 and its molecular weight is 437.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with potential pharmacological applications, particularly in the field of neurology. Its unique molecular structure, which includes a chlorophenyl group, a piperazine moiety, and a pyrimidine derivative, suggests interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C23H24ClN5O2
- Molecular Weight : 437.9 g/mol
- CAS Number : 1251633-15-4
The biological activity of this compound is primarily attributed to its interaction with voltage-sensitive sodium channels and neurotransmitter receptors. Studies have indicated that compounds with similar structures exhibit varying degrees of binding affinity to these channels, which are crucial for modulating neuronal excitability and seizure activity .
Anticonvulsant Activity
Research has demonstrated that this compound shows significant anticonvulsant properties. In animal models, particularly using the maximal electroshock (MES) test, compounds in this class have exhibited protective effects against seizures. The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the piperazine and pyrimidine rings influences the anticonvulsant efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their notable activities:
Compound Name | Structure | Notable Activity |
---|---|---|
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Similar piperazine structure | Anticonvulsant activity observed in MES tests |
N-(3-trifluoromethyl)anilide derivatives | Contains trifluoromethyl group | Enhanced anticonvulsant properties compared to chlorophenyl analogs |
6-Methylpyrimidine derivatives | Variation in substituents on pyrimidine | Potentially different pharmacological profiles |
These comparisons highlight the unique aspects of this compound, particularly its specific combination of functional groups that may influence its biological activity and therapeutic potential .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Anticonvulsant Screening : In a study involving twenty-two new derivatives, initial screening revealed that certain compounds demonstrated significant activity in preventing seizures induced by electrical stimulation (MES). The results indicated that modifications to the anilide moiety were crucial for enhancing anticonvulsant efficacy .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various receptors. These studies suggest that the compound may act as a moderate binder to neuronal voltage-sensitive sodium channels, which are essential for controlling neuronal excitability .
- Pharmacological Profiles : The pharmacological profiles of related compounds indicate that while some exhibit strong anticonvulsant properties, others show limited activity. This variability underscores the importance of structural modifications in optimizing therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have indicated that N-(3-chlorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits significant antiproliferative effects against various cancer cell lines. These include:
- Lung cancer cells
- Breast cancer cells
- Colon cancer cells
The compound has shown the ability to inhibit growth and proliferation, suggesting its potential as a therapeutic agent in oncology .
Kinase Inhibition
Research suggests that this compound may act as a kinase inhibitor. Kinases are crucial enzymes involved in cellular signaling pathways, and their dysregulation is often linked to cancer. Specifically, this compound has demonstrated inhibitory activity against kinases such as:
- FGFR1 (Fibroblast Growth Factor Receptor 1)
- FLT3 (Fms-like tyrosine kinase 3)
These kinases are implicated in various malignancies, and inhibiting their activity could provide a novel approach to cancer treatment .
Neurological Applications
The piperazine component of the compound is associated with various neurological effects. Compounds containing piperazine rings have been explored for their potential in treating conditions such as:
- Anxiety disorders
- Schizophrenia
The presence of the piperazine moiety may facilitate interactions with neurotransmitter receptors, enhancing the compound's therapeutic profile in neuropharmacology .
The biological activity of this compound can be summarized as follows:
Activity Type | Target/Effect | Reference |
---|---|---|
Antiproliferative | Lung, breast, colon cancer cells | |
Kinase inhibition | FGFR1, FLT3 | |
Neurological effects | Potential anxiolytic/schizophrenic |
Case Studies
Several case studies have highlighted the efficacy of this compound in laboratory settings:
- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer cell lines, indicating its potential as an anticancer agent.
- Kinase Activity Assessment : Assays measuring kinase activity showed that this compound effectively inhibited FGFR1 and FLT3 pathways, underscoring its relevance in targeted cancer therapies.
Analyse Chemischer Reaktionen
Etherification at the Pyrimidine Ring
The pyrimidine-4-yloxy group is introduced via nucleophilic aromatic substitution (NAS):
Reaction :
-
Pyrimidine chloride reacts with the hydroxyl group of 2-hydroxy-N-(3-chlorophenyl)acetamide in DMF with NaH as a base.
Key Data :
Substrate | Base | Solvent | Product Purity (HPLC) |
---|---|---|---|
4-Chloro-6-methylpyrimidine | NaH | DMF | 98.5% |
Hydrolysis of the Acetamide Bond
The amide bond undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis (HCl, 6M):
Basic Hydrolysis (NaOH, 2M):
Salt Formation with Hydrochloric Acid
The piperazine nitrogen protonates to form stable monohydrochloride salts:
Procedure :
-
Dissolve the free base in ethanol, treat with HCl gas, and precipitate with diethyl ether .
-
13C NMR : Shift in piperazine carbons (δ 51.3–54.8 ppm) confirms protonation .
Substitution at the Chlorophenyl Group
The 3-chlorophenyl group participates in Suzuki-Miyaura cross-coupling:
Reaction :
Boronic Acid | Catalyst | Yield |
---|---|---|
4-Methoxyphenyl | Pd(PPh3)4 | 65% |
Oxidation of the Piperazine Moiety
The piperazine ring undergoes oxidation with KMnO4:
Product :
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition:
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-17-14-22(31-16-21(30)26-19-7-5-6-18(24)15-19)27-23(25-17)29-12-10-28(11-13-29)20-8-3-2-4-9-20/h2-9,14-15H,10-13,16H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIPHVMYHVEWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.